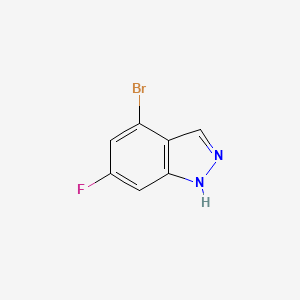

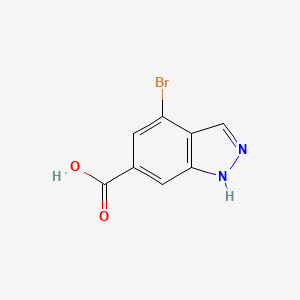

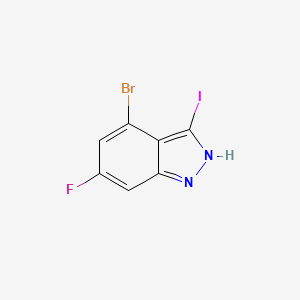

![molecular formula C9H7BrN2O B1292596 1-(4-ブロモ-1H-ピロロ[2,3-b]ピリジン-1-イル)エタノン CAS No. 1000340-84-0](/img/structure/B1292596.png)

1-(4-ブロモ-1H-ピロロ[2,3-b]ピリジン-1-イル)エタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

線維芽細胞成長因子受容体阻害剤

この化合物は、線維芽細胞成長因子受容体 (FGFR) の強力な阻害剤として作用する誘導体の設計と合成に使用されてきました . FGFR は、さまざまな種類の腫瘍において重要な役割を果たしており、FGFR を標的にすることは、がん治療のための魅力的な戦略です .

乳がん治療

in vitro 研究では、この化合物が乳がん 4T1 細胞の増殖を阻害し、アポトーシスを誘導することが示されています . また、4T1 細胞の遊走と浸潤を有意に阻害しました .

キナーゼ阻害剤設計

この化合物を含むアザインドール骨格は、キナーゼ阻害剤の設計でますます使用されています . これらの阻害剤は、創薬とイノベーションに大きく貢献してきました .

有機半導体合成

この化合物は、有機半導体の合成における構成要素として使用されてきました . これらの半導体は、太陽電池やトランジスタなどの電子デバイスの開発において重要な構成要素です .

抗菌、抗炎症、および抗ウイルス活性

この化合物を含むピロロピラジン誘導体は、抗菌、抗炎症、抗ウイルス、抗真菌、抗酸化、抗腫瘍、およびキナーゼ阻害など、幅広い生物学的活性を示しています .

血漿血糖値の上昇を伴う疾患の治療

この化合物は血糖値を下げる効果があるため、高血糖などの血漿血糖値の上昇を伴う疾患や、そのような血糖値の低下が有益な病気(1型糖尿病、肥満による糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧など)の予防と治療に役立つ可能性があります .

将来の方向性

The future directions for the research and development of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone and similar compounds are promising. They are being developed as a class of FGFR-targeting compounds with development prospects . These compounds could potentially be used in cancer therapy, given their potent activities against FGFR1, 2, and 3 .

作用機序

Target of Action

The primary target of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, also known as 1-Acetyl-4-bromo-7-azaindole, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The affected pathway is the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability may be influenced by the tumor microenvironment and the presence of other signaling molecules.

生化学分析

Biochemical Properties

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), exhibiting inhibitory activity . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs . These interactions are crucial for its inhibitory effects, making it a potential candidate for therapeutic applications targeting FGFR-related pathways.

Cellular Effects

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone has demonstrated notable effects on various cell types and cellular processes. In vitro studies have shown that it inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, the compound significantly inhibits the migration and invasion of these cells . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone involves its binding interactions with biomolecules, particularly FGFRs. As a hinge binder, the compound forms hydrogen bonds with specific residues in the FGFRs, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival . The compound’s ability to modulate gene expression further contributes to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

Studies on the dosage effects of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting its overall biological activity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy

Subcellular Localization

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone exhibits specific subcellular localization patterns that are critical for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns play a vital role in its biological effects and therapeutic applications.

特性

IUPAC Name |

1-(4-bromopyrrolo[2,3-b]pyridin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARPOIXRSDZYFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C(C=CN=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646694 |

Source

|

| Record name | 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-84-0 |

Source

|

| Record name | 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)